molecular formula C12H13ClF3NO4S B2669358 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid CAS No. 321970-80-3

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid

Cat. No.: B2669358
CAS No.: 321970-80-3
M. Wt: 359.74
InChI Key: VKHJEEXMUYSYLW-UHFFFAOYSA-N
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Description

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling Reaction: The final step involves coupling the sulfonyl intermediate with a suitable pentanoic acid derivative under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
  • 4-({[(4-Nitrophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
  • 4-({[(4-Bromophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid

Uniqueness

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]-5,5,5-trifluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO4S/c13-9-2-4-10(5-3-9)22(20,21)17-7-8(12(14,15)16)1-6-11(18)19/h2-5,8,17H,1,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHJEEXMUYSYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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